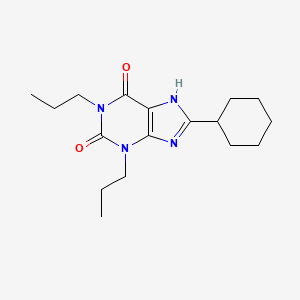
1h-Purine-2,6-dione, 8-cyclohexyl-3,7-dihydro-1,3-dipropyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Purine-2,6-dione, 8-cyclohexyl-3,7-dihydro-1,3-dipropyl- is a derivative of xanthine, a purine base found in most human body tissues and fluids. This compound is known for its unique structure, which includes a cyclohexyl group and two propyl groups attached to the purine ring. It is a member of the xanthine family, which includes well-known compounds such as caffeine, theophylline, and theobromine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Purine-2,6-dione, 8-cyclohexyl-3,7-dihydro-1,3-dipropyl- typically involves the alkylation of a xanthine derivative. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the xanthine derivative, followed by the addition of the appropriate alkyl halides to introduce the cyclohexyl and propyl groups .
Industrial Production Methods
The use of continuous flow reactors and other advanced chemical engineering techniques can improve the efficiency and yield of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
1H-Purine-2,6-dione, 8-cyclohexyl-3,7-dihydro-1,3-dipropyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxides, while substitution reactions can produce a variety of substituted derivatives .
Wissenschaftliche Forschungsanwendungen
1H-Purine-2,6-dione, 8-cyclohexyl-3,7-dihydro-1,3-dipropyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on enzyme activity and cell signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as a bronchodilator or stimulant.
Industry: The compound is used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 1H-Purine-2,6-dione, 8-cyclohexyl-3,7-dihydro-1,3-dipropyl- involves its interaction with various molecular targets and pathways. It is known to inhibit phosphodiesterase enzymes, leading to an increase in cyclic AMP levels. This results in various physiological effects, such as bronchodilation and increased alertness . The compound also interacts with adenosine receptors, blocking their activity and preventing drowsiness .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Caffeine (1,3,7-trimethylxanthine): A well-known stimulant found in coffee and tea.
Theophylline (1,3-dimethylxanthine): Used as a bronchodilator in the treatment of asthma.
Theobromine (3,7-dimethylxanthine): Found in chocolate and has mild stimulant effects.
Uniqueness
1H-Purine-2,6-dione, 8-cyclohexyl-3,7-dihydro-1,3-dipropyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclohexyl group and two propyl groups differentiates it from other xanthine derivatives, potentially leading to unique interactions with biological targets and distinct pharmacological effects .
Eigenschaften
CAS-Nummer |
106686-66-2 |
|---|---|
Molekularformel |
C17H26N4O2 |
Molekulargewicht |
318.4 g/mol |
IUPAC-Name |
8-cyclohexyl-1,3-dipropyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C17H26N4O2/c1-3-10-20-15-13(16(22)21(11-4-2)17(20)23)18-14(19-15)12-8-6-5-7-9-12/h12H,3-11H2,1-2H3,(H,18,19) |
InChI-Schlüssel |
QXHRGKKEMOXVOR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3CCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![6-(4-tert-Butylphenyl)-[1,3,4]thiadiazolo[3,2-a][1,2,3]triazolo[4,5-d]pyrimidin-9(1H)-one](/img/structure/B14324183.png)
![Formamide, N-[2-methyl-1-(phenylthio)propyl]-](/img/structure/B14324186.png)
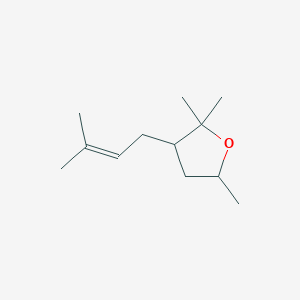
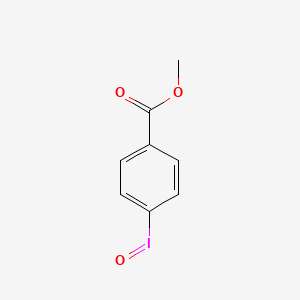
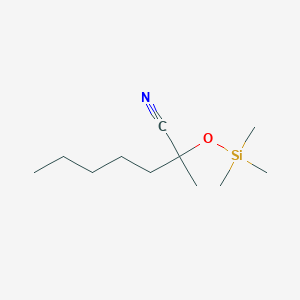


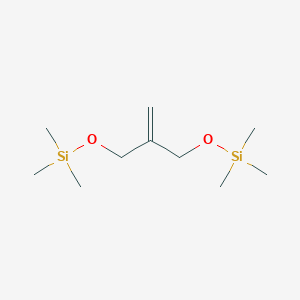
![N-{[Bis(3-methylphenoxy)phosphoryl]methyl}-N-(trifluoroacetyl)glycine](/img/structure/B14324233.png)
